An In-depth Technical Guide to the Physicochemical Properties of L-Proline Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of L-Proline Hydrochloride
Introduction: The Unique Role of L-Proline and its Hydrochloride Salt in Science
L-Proline, a proteinogenic amino acid, holds a unique position among its peers due to its secondary amine integrated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity, profoundly influencing the three-dimensional architecture of peptides and proteins. In the realms of drug development and organic synthesis, L-proline and its derivatives are invaluable chiral building blocks and organocatalysts.[1] The hydrochloride salt of L-proline (L-Proline HCl) enhances the compound's stability and solubility in aqueous media, making it a preferred form for a multitude of applications, from peptide synthesis to its use as a high-purity analytical standard.[2] This guide provides a comprehensive exploration of the core physicochemical properties of L-Proline hydrochloride, offering both foundational data and the experimental context for its determination, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Characteristics
A thorough understanding of the physicochemical properties of L-Proline hydrochloride is fundamental to its effective application. These properties dictate its behavior in various solvents, its stability under different conditions, and its interactions with other molecules.
Molecular Structure and Identity
L-Proline hydrochloride is the hydrochloride salt of the naturally occurring L-isomer of proline. The protonation of the secondary amine in the pyrrolidine ring by hydrochloric acid results in the formation of the salt.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO₂ | [3] |
| Molecular Weight | 151.59 g/mol | [3] |
| IUPAC Name | (2S)-pyrrolidine-2-carboxylic acid;hydrochloride | [3] |
| CAS Number | 7776-34-3 | [3] |
| Appearance | White crystalline powder | [4] |
Thermal and Physical Properties
The thermal and physical properties of L-Proline hydrochloride are critical for its handling, storage, and application in various experimental setups.
Melting Point
A definitive melting point for L-Proline hydrochloride is not consistently reported in the literature. However, the melting point of the parent compound, L-Proline, is approximately 220-222 °C with decomposition.[1][4][5] The hydrochloride salt is expected to have a different melting point due to the change in its crystal lattice energy. For reference, related proline ester hydrochlorides, such as L-proline methyl ester hydrochloride, exhibit melting points in the range of 69-75°C.[6][7]
Solubility
L-Proline hydrochloride exhibits high solubility in water and other polar solvents, a key advantage for its use in aqueous-based reactions and formulations.[3] The ionic nature of the hydrochloride salt significantly enhances its solubility compared to the zwitterionic L-proline.
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | Highly soluble; 162.3 g/100 mL (for L-Proline) | 25 | [4][5] |
| Methanol | Soluble | Not specified | [8] |
| Ethanol | Moderately soluble; 1.55 g/100 mL (for L-Proline) | 35 | [5] |
Acidity (pKa)
The pKa values of L-Proline are crucial for understanding its ionization state at different pH values. The presence of the carboxylic acid and the secondary amine functionalities gives it two distinct pKa values. For L-Proline, these are:
In L-Proline hydrochloride, the secondary amine is protonated. The relevant equilibrium in an aqueous solution would be the deprotonation of the carboxylic acid group. The pKa of the carboxylic acid in the hydrochloride salt is expected to be similar to that of the parent amino acid.
Spectroscopic Profile: A Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of L-Proline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of L-Proline hydrochloride. The chemical shifts are sensitive to the solvent and the pH of the solution.
¹H NMR (in D₂O): The proton NMR spectrum of L-Proline hydrochloride in D₂O would show characteristic signals for the protons on the pyrrolidine ring and the α-carbon. Based on data for L-proline at acidic pH, the expected chemical shifts are:
-
α-H: ~4.1-4.3 ppm (triplet)
-
δ-CH₂: ~3.3-3.5 ppm (multiplet)
-
β-CH₂ and γ-CH₂: ~2.0-2.4 ppm (multiplets)
¹³C NMR (in D₂O): The carbon NMR spectrum provides information about the carbon framework. Expected chemical shifts for L-Proline hydrochloride are:
-
C=O (carboxyl): ~175-177 ppm
-
Cα: ~61-63 ppm
-
Cδ: ~46-48 ppm
-
Cβ: ~29-31 ppm
-
Cγ: ~24-26 ppm
Infrared (IR) Spectroscopy
The IR spectrum of L-Proline hydrochloride displays characteristic absorption bands corresponding to its functional groups. The protonation of the amine group and the presence of the carboxylic acid will be evident in the spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400-2400 | O-H stretch (carboxylic acid) and N⁺-H stretch (ammonium) |
| ~1730-1700 | C=O stretch (carboxylic acid) |
| ~1600-1500 | N-H bend (secondary amine salt) |
| ~1450 | CH₂ scissoring |
| ~1200-1000 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry of L-Proline hydrochloride would typically be performed using a soft ionization technique like Electrospray Ionization (ESI). The expected molecular ion would correspond to the protonated L-Proline molecule [M+H]⁺ at m/z 116.1. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da) leading to a prominent fragment at m/z 71.1.
Experimental Methodologies: A Practical Guide
This section provides step-by-step protocols for the determination of the key physicochemical properties of L-Proline hydrochloride.
Diagram of Experimental Workflow
Caption: Workflow for the synthesis, purification, and physicochemical characterization of L-Proline hydrochloride.
Melting Point Determination
Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry L-Proline hydrochloride.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2°C per minute.[10]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂.
Solubility Determination (Gravimetric Method)
Principle: A saturated solution is prepared at a specific temperature, and a known volume of the solution is evaporated to dryness to determine the mass of the dissolved solute.[11][12]
Protocol:
-
Solution Preparation: Add an excess of L-Proline hydrochloride to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, temperature-equilibrated pipette.
-
Weighing: Transfer the supernatant to a pre-weighed evaporating dish.
-
Evaporation: Evaporate the solvent in a drying oven at a temperature below the decomposition point of L-Proline hydrochloride until a constant weight of the dried solid is achieved.
-
Calculation: The solubility is calculated as the mass of the dried solid per volume of the solvent.
pKa Determination (Potentiometric Titration)
Principle: The pKa values are determined by titrating a solution of the amino acid hydrochloride with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Protocol:
-
Solution Preparation: Prepare a standard solution of L-Proline hydrochloride of known concentration (e.g., 0.1 M) in deionized water.
-
Titration Setup: Place a known volume of the L-Proline hydrochloride solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH electrode in the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa value for the carboxylic acid will be the pH at the point where half of the first equivalent of NaOH has been added.
NMR Sample Preparation
Principle: The sample is dissolved in a deuterated solvent to avoid interference from solvent protons in the ¹H NMR spectrum.
Protocol:
-
Sample Weighing: Weigh approximately 5-10 mg of L-Proline hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry vial.[13][14]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[15]
-
Filtration (if necessary): If the solution is not clear, filter it through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any suspended particles.[16]
FTIR Sample Preparation (KBr Pellet Method)
Principle: The sample is finely ground and dispersed in a dry, IR-transparent matrix (potassium bromide) and pressed into a thin, transparent pellet.[2]
Protocol:
-
Grinding: Grind 1-2 mg of L-Proline hydrochloride with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.[17]
-
Pellet Pressing: Place the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[18]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry Sample Preparation (ESI)
Principle: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via electrospray ionization.
Protocol:
-
Solution Preparation: Prepare a dilute solution of L-Proline hydrochloride (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI-MS, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: The solution is then directly infused into the mass spectrometer's ESI source at a constant flow rate.
Conclusion: A Foundation for Application
The physicochemical properties of L-Proline hydrochloride—its molecular structure, thermal behavior, solubility, acidity, and spectroscopic characteristics—collectively define its utility in scientific research and development. This guide has provided a detailed overview of these properties and the experimental methodologies for their determination. A thorough grasp of this foundational knowledge is paramount for any scientist or researcher aiming to leverage the unique attributes of this important molecule in their work, from designing novel synthetic routes to developing new therapeutic agents.
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